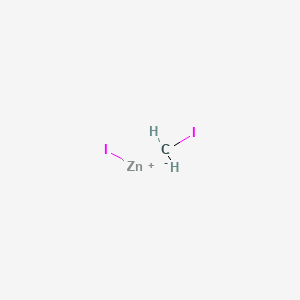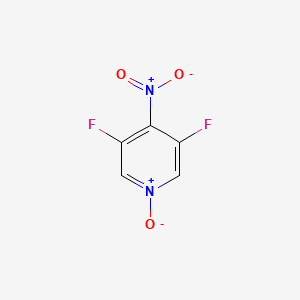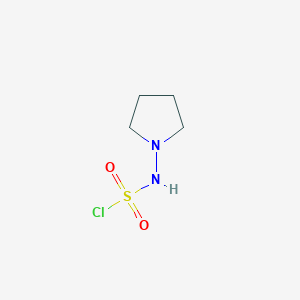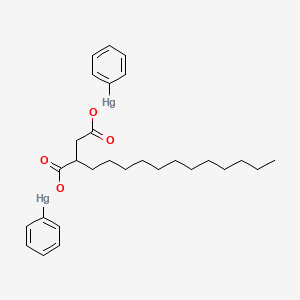
Phenoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoquinone is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . This compound, like other quinones, is known for its vibrant color and its role in various biological and chemical processes.
Métodos De Preparación
Phenoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of phenol using oxidizing agents such as peracetic acid . The reaction typically requires controlled conditions to ensure the selective formation of this compound. Industrial production methods often involve the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .
Análisis De Reacciones Químicas
Phenoquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be further oxidized to form more complex quinones.
Reduction: In acidic conditions, this compound undergoes a two-electron and two-proton reduction to form hydroquinone. In alkaline conditions, it undergoes a reversible single-step, two-electron reduction.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles, due to its electrophilic nature.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenoquinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenoquinone involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective electron carrier in biological systems . It interacts with molecular targets such as enzymes and proteins, leading to various biochemical effects. For example, this compound can inhibit DNA synthesis in tumor cells by binding to DNA molecules and producing free radicals .
Comparación Con Compuestos Similares
Phenoquinone is similar to other quinones such as 1,4-benzoquinone, 1,2-benzoquinone, and 9,10-anthraquinone . this compound is unique in its specific structure and reactivity. Unlike some other quinones, this compound has distinct redox properties and can participate in a wider range of chemical reactions. Additionally, its biological activity and potential therapeutic applications set it apart from other quinones .
Similar Compounds
1,4-Benzoquinone:
1,2-Benzoquinone:
9,10-Anthraquinone: A larger quinone with additional aromatic rings, used in dyes and pigments.
Propiedades
Número CAS |
4370-52-9 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
cyclohexa-2,5-diene-1,4-dione;phenol |
InChI |
InChI=1S/C6H4O2.C6H6O/c7-5-1-2-6(8)4-3-5;7-6-4-2-1-3-5-6/h1-4H;1-5,7H |
Clave InChI |
RMBGFUOEZINVEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)O.C1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)

![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)


![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
